LogP Comparison Among Halogenated Analogs
The ortho-bromobenzyl substituent confers significantly higher lipophilicity compared to the unsubstituted benzyl and ortho-chloro analogs, altering predicted membrane permeability and tissue distribution. The target compound exhibits a calculated LogP of 2.55 , whereas the unsubstituted 1-benzylcyclopropan-1-amine has an estimated LogP of ~1.7 [1], and the 2-chloro analog has an estimated LogP of ~2.1 .
Δ +0.85 vs unsubstituted
Δ +0.45 vs 2-chloro
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.55 (XLogP3-AA) |
| Comparator Or Baseline | 1-Benzylcyclopropan-1-amine: LogP ~1.7 (estimated); 1-[(2-Chlorophenyl)methyl]cyclopropan-1-amine: LogP ~2.1 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.85 vs. unsubstituted; ΔLogP ≈ +0.45 vs. 2-chloro analog |
| Conditions | Calculated using XLogP3 (PubChem) or comparable computational methods; free base forms |
Why This Matters
The increased LogP of the ortho-bromo compound can be advantageous for targets requiring higher membrane permeability or hydrophobic pocket occupancy, while the unsubstituted analog may be preferred when lower lipophilicity is required to reduce off-target binding.
- [1] PubChem Compound Summary for CID 5281613, 1-Benzylcyclopropylamine. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/5281613 (accessed 2026-05-01). View Source
